molecular formula C11H11N3O B13500842 N-methyl-N-phenyl-1H-imidazole-5-carboxamide

N-methyl-N-phenyl-1H-imidazole-5-carboxamide

Cat. No.: B13500842
M. Wt: 201.22 g/mol
InChI Key: QLAUBCCRTRFINC-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-1H-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenyl group and a methyl group attached to the nitrogen atoms of the imidazole ring, with a carboxamide group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-phenyl-1H-imidazole-5-carboxamide can be synthesized through various methods. One common approach involves the reaction of N-methylimidazole with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Another method involves the use of N-methylimidazole and phenyl isocyanate in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and solvent composition. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

N-methyl-N-phenyl-1H-imidazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-phenyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

N-methyl-N-phenyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C11H11N3O/c1-14(9-5-3-2-4-6-9)11(15)10-7-12-8-13-10/h2-8H,1H3,(H,12,13)

InChI Key

QLAUBCCRTRFINC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CN=CN2

Origin of Product

United States

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